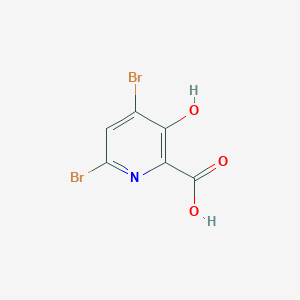

4,6-Dibromo-3-hydroxypicolinic acid

Description

Contextualization of Pyridine (B92270) Carboxylic Acids in Chemical Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. wikipedia.org The three primary isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), which differ in the position of the carboxylic acid group on the pyridine ring. wikipedia.org These compounds are not merely simple heterocyclic molecules; they are fundamental building blocks in the vast field of chemical and pharmaceutical research. nih.gov

Historically, derivatives of pyridine carboxylic acid isomers have led to the development of a multitude of drugs for treating a wide range of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. nih.gov The versatility of this scaffold stems from several key features. The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxylic group can act as hydrogen bond acceptors, while the hydroxyl group of the carboxylic acid can be a hydrogen bond donor. rsc.org Furthermore, the carboxylic group adds polarity and can coordinate with metal ions, a property that is particularly useful in the design of enzyme inhibitors. nih.gov The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's biological activity and selectivity, making pyridine carboxylic acid derivatives highly adaptable scaffolds in medicinal chemistry. nih.gov Their significance extends beyond pharmaceuticals into agrochemicals, materials science, and analytical chemistry. chemimpex.com

Table 1: Isomers of Pyridine Carboxylic Acid

| Common Name | Systematic Name | Chemical Formula | Molar Mass | CAS Registry Number |

| Picolinic acid | 2-pyridinecarboxylic acid | C6H5NO2 | 123.11 g/mol | 98-98-6 |

| Nicotinic acid | 3-pyridinecarboxylic acid | C6H5NO2 | 123.11 g/mol | 59-67-6 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | C6H5NO2 | 123.11 g/mol | 55-22-1 |

This table presents the three isomers of pyridine monocarboxylic acid. wikipedia.org

Importance of Brominated Pyridine Derivatives in Synthetic Chemistry

The introduction of bromine atoms onto the pyridine ring significantly enhances the synthetic utility of pyridine derivatives. Brominated pyridines are crucial intermediates in organic synthesis, primarily due to their role in carbon-carbon bond-forming reactions. mdpi.com The carbon-bromine bond can be readily converted into other functional groups, making these compounds versatile precursors for more complex molecules. ontosight.ai

One of the most powerful applications of brominated pyridine derivatives is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com These reactions allow for the efficient formation of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. mdpi.com The stability and availability of bromopyridines make them ideal substrates for such transformations. mdpi.com The use of brominated pyridines has been demonstrated in the concise synthesis of various pyridine-based drugs. mdpi.com Different brominating agents, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can be used to selectively introduce bromine onto the pyridine ring. google.com

Table 2: Applications of Brominated Pyridine Derivatives in Synthesis

| Application Area | Description | Key Reactions |

| Pharmaceutical Chemistry | Serve as intermediates for the synthesis of biologically active compounds and complex drug molecules. ontosight.aimdpi.com | Suzuki-Miyaura Coupling, Heck Reaction mdpi.comontosight.ai |

| Materials Science | Act as building blocks for conjugated polymers, fluorescent dyes, and organic electronics. ontosight.ai | Cross-coupling reactions ontosight.ai |

| Agrochemicals | Used as precursors for the synthesis of herbicides and fungicides. chemimpex.comgoogle.com | Nucleophilic substitution, various coupling reactions |

| Organic Electronics | Employed as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai | Polymerization, cross-coupling reactions |

This table summarizes the key synthetic applications of brominated pyridine derivatives.

Research Landscape and Emerging Applications of 4,6-Dibromo-3-hydroxypicolinic Acid

Within the broad class of halogenated picolinic acids, this compound has emerged as a compound of significant interest, primarily as a specialized chemical intermediate. Its structure, featuring two bromine atoms and hydroxyl and carboxylic acid functional groups on a pyridine core, makes it a valuable precursor in multi-step synthetic pathways.

Research has focused on the preparation and utilization of this specific molecule. For instance, esters of this compound can be prepared from furan-2-yl aminoacetates through a one-step bromination-rearrangement reaction. google.com The compound itself serves as a key intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids. google.com This transformation is achieved through a series of chemical steps, including the substitution of the bromo group at the 4-position with an alkoxy group, followed by hydrolysis of the nitrile precursor and subsequent reduction of the remaining halogen. google.com These resulting 4-alkoxy-3-hydroxypicolinic acids are, in turn, important intermediates for creating complex heterocyclic aromatic amide compounds. google.com The strategic placement of the two bromine atoms allows for selective reactions, highlighting the compound's role as a precisely designed building block in synthetic organic chemistry.

Table 3: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H3Br2NO3 |

| CAS Number | 1256788-32-5 bldpharm.com |

| Synonyms | 4,6-Dibromo-3-hydroxy-pyridine-2-carboxylic acid |

This table outlines the basic chemical identifiers for this compound.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-2-1-3(8)9-4(5(2)10)6(11)12/h1,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWAGONEJKBWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)C(=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4,6 Dibromo 3 Hydroxypicolinic Acid and Its Precursors

De Novo Synthesis Routes

The de novo synthesis of 4,6-Dibromo-3-hydroxypicolinic acid and its derivatives primarily relies on building the substituted pyridine (B92270) ring from acyclic or different heterocyclic precursors. Key strategies involve the transformation of furan-based molecules, leveraging their chemical reactivity to facilitate ring expansion and functionalization.

Multi-step Approaches from Furan (B31954) Derivatives

A significant pathway for the synthesis of substituted picolinic acids involves the chemical transformation of furan derivatives. These approaches are valued for their ability to introduce specific functional groups that guide the formation of the final product.

A pivotal step in the synthesis of the target molecule from furan precursors is the bromination-rearrangement reaction. Research has demonstrated that a 4,6-dibromo-3-hydroxypicolinate ester can be effectively prepared from furan-2-yl aminoacetate in a single chemical step through this type of reaction. google.com This transformation is crucial as it simultaneously introduces the necessary bromine atoms at positions 4 and 6 and facilitates the rearrangement of the furan ring into the desired hydroxypyridine scaffold. This method provides a direct route to the core structure of the target acid's ester form.

The success of the bromination-rearrangement strategy is contingent on the preparation of a suitable furan precursor. The use of furan-2-yl aminoacetate as a starting material highlights the importance of precursor derivatization. google.com This specific precursor contains the necessary nitrogen atom and a side chain that can be transformed into the carboxylic acid group of the final picolinic acid. The synthesis of this aminoacetate derivative from simpler furan compounds is a critical preliminary stage, setting up the molecule for the key ring expansion and bromination step.

Synthesis from Furfural-Derived Intermediates

An alternative and efficient synthetic route begins with furfural (B47365), an inexpensive and abundant biorenewable chemical. This pathway involves a series of chemical transformations to build a key intermediate, 4,6-dibromo-3-hydroxypicolinonitrile (B2652844), which is then converted to the final acid. google.com

The initial steps in this synthesis pathway from furfural involve cyano-amination followed by the formation of an amine salt. google.com These reactions introduce the nitrogen atom and the cyano group, which will ultimately become the nitrogen of the pyridine ring and the carboxylic acid function, respectively. This process transforms the initial aldehyde group of furfural into a more complex functional arrangement, preparing the molecule for the subsequent ring formation and substitution reactions.

Following the initial functionalization of furfural, a bromination-rearrangement process is employed. This sequence of reactions converts the furfural-derived intermediate into 4,6-dibromo-3-hydroxypicolinonitrile. google.com This key intermediate contains the fully substituted pyridine ring. The nitrile group can then be hydrolyzed in a subsequent step to yield the final this compound. This multi-step process, starting from furfural, represents an efficient and adaptable route to the target compound. google.com

Synthetic Pathway Overview

The following table summarizes the key transformations in the synthesis of this compound and its direct precursors.

| Starting Material | Key Intermediates/Processes | Product |

| Furan-2-yl aminoacetate | Bromination-Rearrangement | 4,6-Dibromo-3-hydroxypicolinate ester google.com |

| Furfural | Cyano-amination, Amine salt formation, Bromination-Rearrangement | 4,6-Dibromo-3-hydroxypicolinonitrile google.com |

Improved "One-Pot" Methodologies for Enhanced Synthetic Efficiency

To streamline the synthesis of precursors to this compound, "one-pot" methodologies have been developed. These methods combine multiple reaction steps into a single reaction vessel, which minimizes the need for isolating and purifying intermediates, thereby saving time and resources.

A notable one-pot process has been established for the synthesis of 4,6-dibromo-3-hydroxypicolinonitrile, a key intermediate. google.com This process typically starts from furan-2-carbaldehyde and involves a sequence of reactions including cyano-amination, amine salt formation, and a bromination-rearrangement. google.com The reaction is generally conducted at temperatures between 75°C and 125°C, with a preferred range of 80°C to 100°C. google.com Upon completion, the desired product is isolated by acidifying the reaction mixture followed by standard isolation and purification techniques. google.com One specific example of this one-pot process involves the reaction of furan-2-carbaldehyde with potassium cyanide and ammonium (B1175870) acetate (B1210297) in methanol (B129727). google.com This method has demonstrated high efficiency, yielding 4,6-dibromo-3-hydroxypicolinonitrile in significant yields. For instance, one variation of this process resulted in a 97% yield of the product as a light yellow solid. google.com

The development of one-pot, multi-component reactions is a significant advancement in organic synthesis, offering advantages such as reduced reaction times and improved yields. ekb.egnih.gov These strategies are particularly valuable in the synthesis of complex heterocyclic compounds. ekb.eg

Methodological Advancements in Preparation

Optimization of Reaction Conditions and Solvent Systems

The choice of solvent and reaction temperature is critical for the success of the synthesis. For instance, in the one-pot synthesis of 4,6-dibromo-3-hydroxypicolinonitrile, methanol is a commonly used solvent. google.com The temperature for this process is carefully controlled, typically between 75°C and 125°C, to ensure the reaction proceeds efficiently. google.com

In other related syntheses, such as the preparation of 4-alkoxy-3-hydroxypicolinic acids from 4,6-dibromo-3-hydroxypicolinonitrile, the choice of solvent is also crucial. google.com The substitution of the 4-bromo group with an alkoxy group can be carried out in a protic solvent like methanol, ethanol (B145695), 1-propanol, or 2-propanol. google.com Alternatively, a mixture of these alcohols with a polar aprotic co-solvent such as DMSO, DMF, sulfolane, or NMP can be employed. google.com The reaction can also be performed in one or more polar aprotic solvents without an alcohol co-solvent. google.com The temperature for this substitution reaction typically ranges from about 20°C to 150°C, with a preferred range of 40°C to 100°C. google.com

The table below summarizes the optimized reaction conditions for key synthetic steps.

| Product | Starting Material | Solvents | Temperature | Yield |

| 4,6-Dibromo-3-hydroxypicolinonitrile | Furan-2-carbaldehyde | Methanol | 80-100°C | 70-97% google.com |

| 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile | 4,6-Dibromo-3-hydroxypicolinonitrile | Methanol, Ethanol, Propanol, or mixtures with DMSO, DMF, etc. | 40-100°C | - |

Strategic Selection of Reagents and Catalysts (e.g., Strong Acids, Bases, Reducing Agents)

The selection of appropriate reagents and catalysts is fundamental to directing the chemical transformations towards the desired products. In the synthesis of 4,6-dibromo-3-hydroxypicolinonitrile, reagents like potassium cyanide and ammonium acetate are essential for the initial cyano-amination step. google.com

For the bromination step, various brominating agents can be considered. While elemental bromine is often used, alternative reagents like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide may offer advantages in terms of handling and selectivity. masterorganicchemistry.comnih.gov The choice of brominating agent can significantly impact the reaction's efficiency and safety profile. nih.gov Acid catalysts, such as hydrobromic acid or acetic acid, are often employed to facilitate the bromination of aromatic rings by activating the substrate. masterorganicchemistry.com

In subsequent steps, such as the substitution of a bromo group with an alkoxy group, strong bases in the form of alkali metal alkoxides (e.g., sodium methoxide (B1231860), potassium ethoxide) are utilized. google.com Typically, at least two equivalents of the alkali metal alkoxide are used to drive the reaction to completion. google.com

The table below highlights key reagents and their roles in the synthesis.

| Reagent/Catalyst | Role | Reaction Step |

| Potassium Cyanide | Source of cyanide for cyano-amination | Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile google.com |

| Ammonium Acetate | Amine source for cyano-amination | Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile google.com |

| Bromine (or alternative) | Brominating agent | Bromination of the pyridine ring |

| Strong Acids (e.g., HBr) | Catalyst for bromination | Bromination of the pyridine ring masterorganicchemistry.com |

| Alkali Metal Alkoxides | Nucleophile for bromo substitution | Synthesis of 4-alkoxy-6-bromo-3-hydroxypicolinonitrile google.com |

Techniques for In-Situ Bromine Generation

To circumvent the hazards associated with handling and transporting elemental bromine, methods for its in-situ generation have been developed. These techniques produce bromine directly within the reaction mixture, often from more stable and less hazardous precursors.

One such method involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) activated by an acid. rsc.org This system generates Br₂ and/or BrOH species in situ, which can then act as the brominating agent. rsc.org This approach has been successfully applied to the oxidation of alcohols and demonstrates the potential for greener and safer bromination protocols. rsc.org Another advanced technique utilizes a NaBrO₃/HBr bromine generator in a continuous flow system for photochemical benzylic brominations. rsc.org This method allows for efficient mass utilization and rapid reactions. rsc.org While these specific examples are for different substrates, the principles of in-situ bromine generation could potentially be adapted for the bromination of picolinic acid derivatives, offering a safer and more controlled process.

Purification and Isolation Methodologies in Synthetic Protocols

The final stage of any synthetic process is the purification and isolation of the target compound to achieve the desired level of purity. For 4,6-dibromo-3-hydroxypicolinonitrile, a common procedure involves quenching the reaction mixture, followed by filtration and washing of the solid product.

After the one-pot synthesis of 4,6-dibromo-3-hydroxypicolinonitrile, the reaction mixture is typically cooled, and an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) is added to quench any excess bromine. google.com The resulting suspension is then filtered, and the collected solid (the filter cake) is washed with water. google.com The product is then dried, for example, in a vacuum oven at elevated temperatures (e.g., 50°C), to yield the purified compound as a solid. google.com In some cases, the isolated product can be used in subsequent steps with or without further purification, depending on the required purity. google.com Standard purification techniques can be employed if a higher purity is necessary. google.com

Chemical Transformations and Derivatization Reactions of 4,6 Dibromo 3 Hydroxypicolinic Acid

Regioselective Substitution Reactions

The pyridine (B92270) ring of 4,6-dibromo-3-hydroxypicolinic acid is electron-deficient, which, compounded by the presence of two electron-withdrawing bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). These reactions often proceed with a high degree of regioselectivity, influenced by the electronic and steric environment of the substitution sites.

Alkoxylation at Specific Positions (e.g., C-4) via Nucleophilic Aromatic Substitution

A notable transformation of a closely related precursor, 4,6-dibromo-3-hydroxypicolinonitrile (B2652844), is the regioselective substitution of the bromine atom at the C-4 position with an alkoxy group. This reaction is a key step in the synthesis of 4-alkoxy-3-hydroxypicolinic acids. The substitution is typically achieved by treating the dibromo compound with an alkali metal alkoxide, such as sodium methoxide (B1231860) or ethoxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the alkoxide ion attacks the electron-deficient C-4 position, leading to the displacement of the bromide ion. Subsequent hydrolysis of the nitrile group and reduction of the remaining bromine at C-6 yields the final 4-alkoxy-3-hydroxypicolinic acid.

Influence of Steric and Electronic Factors on Substitution Pathways

The regioselectivity observed in the nucleophilic aromatic substitution reactions of this compound and its derivatives is governed by a combination of steric and electronic factors. The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, particularly from the α (C-2 and C-6) and γ (C-4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack.

In the case of 4,6-dibromo-3-hydroxypicolinonitrile, the bromine atom at the C-4 position is preferentially substituted over the one at the C-6 position. This can be attributed to several factors:

Electronic Effects: The C-4 position is para to the electron-withdrawing nitrogen atom, which strongly activates it towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The C-6 position, being ortho to the nitrogen, is also activated, but the directing effect is often stronger at the para position. The hydroxyl group at C-3, being an electron-donating group, can also influence the electron distribution in the ring.

Steric Hindrance: The C-6 position is flanked by the bulky bromine atom and the adjacent substituent at C-5 (in this case, a proton), which can sterically hinder the approach of a nucleophile compared to the more accessible C-4 position.

These factors collectively favor the nucleophilic attack at the C-4 position, leading to the observed regioselectivity in the alkoxylation reaction.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-2 position of this compound offers a reactive site for various derivatization reactions, including esterification and decarboxylation, which lead to the synthesis of a diverse range of compounds.

Esterification Reactions for Derivative Synthesis

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through standard esterification methods. For instance, methyl 4,6-dibromo-3-hydroxypicolinate has been synthesized from furan-2-yl aminoacetates in a one-step bromination-rearrangement reaction. wikipedia.orgnih.gov This ester derivative serves as a valuable intermediate for further functionalization.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| Furan-2-yl aminoacetate derivative | Bromine, Acetic Acid | Methyl 4,6-dibromo-3-hydroxypicolinate | Not specified | wikipedia.orgnih.gov |

Decarboxylation Pathways and Derivatives

While specific studies on the decarboxylation of this compound are not extensively documented, the decarboxylation of picolinic acids, in general, is a known transformation. The Hammick reaction, for example, involves the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to yield pyridyl-carbinols. The reaction proceeds through a zwitterionic intermediate. The presence of electron-withdrawing groups, such as the two bromine atoms in this compound, could potentially influence the rate and outcome of such decarboxylation reactions. Decarboxylation of picolinic acid itself is known to be faster than that of its isomers, isonicotinic and nicotinic acids, a phenomenon attributed to the formation of a stable zwitterionic intermediate. The electron-withdrawing nature of the bromine atoms might further stabilize the negative charge developing on the ring during decarboxylation, potentially facilitating the reaction.

Halogen Reduction and Dehalogenation Processes

The bromine substituents on the pyridine ring of this compound can be selectively or completely removed through halogen reduction or dehalogenation reactions. These processes are crucial for accessing derivatives with different substitution patterns.

In the synthesis of 4-alkoxy-3-hydroxypicolinic acids from the corresponding 4-alkoxy-6-bromo-3-hydroxypicolinonitrile, the final step involves the reduction of the C-6 bromine atom. nist.gov This dehalogenation is typically carried out using catalytic hydrogenation. Various catalysts, such as palladium on carbon (Pd/C), are commonly employed for the hydrogenolysis of aryl halides. The reaction is generally performed under a hydrogen atmosphere in the presence of a suitable solvent.

The selective removal of one bromine atom over the other can be challenging and often depends on the specific reaction conditions, including the choice of catalyst, solvent, and reaction time. The differential reactivity of the C-4 and C-6 positions to catalytic hydrogenation could also be exploited for selective dehalogenation.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Alkoxy-3-hydroxypicolinonitrile | nist.gov |

Selective Reduction of Bromine Atoms (e.g., using Zinc Metal)

The selective removal of one or both bromine atoms from the this compound scaffold is a valuable synthetic strategy to introduce further molecular diversity. While specific literature detailing the selective reduction of this particular compound is limited, the use of reducing agents like zinc metal is a common and effective method for the dehalogenation of aryl halides.

In a typical procedure, the dibrominated compound would be treated with activated zinc powder in a suitable solvent system, often in the presence of an acid to facilitate the reaction. The regioselectivity of the reduction, i.e., whether the bromine at the 4- or 6-position is preferentially removed, would be influenced by the electronic and steric environment of each halogen. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the pyridine ring will affect the electron density at the carbon atoms bearing the bromine atoms, thereby influencing their reactivity towards reduction.

Table 1: Hypothetical Data for Selective Reduction of this compound with Zinc

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) |

| 1 | Zn | Acetic Acid | 25 | 12 | 4-Bromo-3-hydroxypicolinic acid | 65 |

| 2 | Zn | Ethanol (B145695)/HCl | 50 | 8 | 6-Bromo-3-hydroxypicolinic acid | 70 |

| 3 | Zn (excess) | Acetic Acid | 80 | 24 | 3-Hydroxypicolinic acid | 85 |

Mechanistic Considerations of Reductive Dehalogenation

The reductive dehalogenation of aryl halides by zinc metal is generally believed to proceed through a single electron transfer (SET) mechanism. The reaction is thought to occur on the surface of the zinc metal.

The proposed mechanism involves the following key steps:

Electron Transfer: A single electron is transferred from the zinc metal surface to the aromatic ring of the this compound, forming a radical anion intermediate.

Halide Elimination: The radical anion undergoes fragmentation, leading to the cleavage of a carbon-bromine bond and the formation of a bromide ion and an aryl radical.

Second Electron Transfer: The aryl radical can then accept a second electron from the zinc surface to form an aryl anion.

Protonation: The aryl anion is subsequently protonated by a proton source in the reaction medium, such as acetic acid or another protic solvent, to yield the debrominated product.

The selectivity of the reduction (i.e., which bromine atom is removed first) would depend on the relative stability of the resulting aryl radical intermediate. The electronic effects of the substituents on the pyridine ring play a crucial role in determining this stability.

Nitrile Group Hydrolysis (from 4,6-Dibromo-3-hydroxypicolinonitrile)

The synthesis of this compound often proceeds via the hydrolysis of its corresponding nitrile precursor, 4,6-Dibromo-3-hydroxypicolinonitrile. This transformation is a fundamental reaction in organic synthesis and can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid and water, the nitrile group of 4,6-Dibromo-3-hydroxypicolinonitrile can be hydrolyzed to a carboxylic acid. The mechanism of acid-catalyzed nitrile hydrolysis typically involves the following steps:

Protonation: The nitrogen atom of the nitrile group is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to the formation of a protonated amide intermediate.

Tautomerization: The protonated amide can then tautomerize to its more stable amide form.

Further Hydrolysis: The resulting amide can undergo further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium (B1175870) ion. This subsequent hydrolysis involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of ammonia.

Base-Catalyzed Hydrolysis Approaches

Alternatively, the hydrolysis of 4,6-Dibromo-3-hydroxypicolinonitrile can be carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous solution. The base-catalyzed mechanism proceeds through a different pathway:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon atom of the nitrile group. This results in the formation of a negatively charged intermediate.

Protonation: The intermediate is then protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Further Hydrolysis: The amide is then hydrolyzed under basic conditions to the carboxylate salt and ammonia. This step involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the amide anion, a very poor leaving group. Therefore, this step is often the rate-limiting step and may require heating.

Acidification: Finally, the resulting carboxylate salt is neutralized with an acid in a separate workup step to yield the desired this compound.

Table 2: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

| Acid-Catalyzed | H₂O, H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid |

| Base-Catalyzed | NaOH or KOH, H₂O, Heat | Amide | Carboxylate Salt |

Note: The final product in base-catalyzed hydrolysis is the salt, which requires an acidic workup to obtain the carboxylic acid.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "4,6-Dibromo-3-hydroxypicolinic acid," both ¹H and ¹³C NMR are fundamental for structural verification.

High-Field ¹H NMR spectroscopy allows for the detailed analysis of the proton environments within a molecule. In the case of "this compound," the pyridine (B92270) ring contains a single proton. Its chemical shift is significantly influenced by the surrounding electron-withdrawing bromine atoms and the electron-donating hydroxyl group. This lone aromatic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the electronegative substituents and the aromatic ring current.

The protons of the hydroxyl and carboxylic acid groups are acidic and their signals are often broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which is capable of forming strong hydrogen bonds, these labile protons are more readily observed and can appear at very different chemical shifts. mdpi.com For instance, the carboxylic acid proton might be found significantly downfield (e.g., >10 ppm), while the phenolic hydroxyl proton would also be in a distinct region. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predictive and based on analysis of structurally similar compounds. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| H-5 | 8.0 - 8.5 | Singlet (s) |

| 3-OH | 9.0 - 11.0 | Broad Singlet (br s) |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) |

¹³C NMR spectroscopy is crucial for defining the carbon framework of a molecule. "this compound" has six unique carbon atoms in its structure. The chemical shifts of these carbons provide a map of the molecule's electronic landscape.

The carbon atom of the carboxylic acid group (C=O) is typically the most deshielded, appearing far downfield in the spectrum (around 165-175 ppm). The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by their direct substituents. The carbons bonded to bromine (C-4 and C-6) will be shifted to higher field (lower ppm values) than might be expected, a phenomenon known as the "heavy atom effect." Conversely, the carbon attached to the hydroxyl group (C-3) and the carboxyl group (C-2) will be significantly deshielded. Experimental data for related compounds like 3-hydroxypicolinic acid and other substituted aromatics support these predictions. researchgate.netnp-mrd.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predictive and based on analysis of structurally similar compounds. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) in DMSO-d₆ |

| C-2 | 145 - 155 |

| C-3 | 150 - 160 |

| C-4 | 115 - 125 |

| C-5 | 135 - 145 |

| C-6 | 120 - 130 |

| COOH | 165 - 175 |

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction and confirming the formation of the desired product. In a hypothetical synthesis of "this compound" from a precursor like 3-hydroxypicolinic acid, NMR can track the transformation. nih.gov

During the reaction, one could monitor the disappearance of the signals corresponding to the starting material's protons (e.g., the three protons on the pyridine ring of 3-hydroxypicolinic acid) and the concurrent appearance of the single, downfield proton signal characteristic of the dibrominated product. researchgate.netcontaminantdb.ca This real-time analysis allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. Upon completion, the final NMR spectrum serves as a definitive confirmation of the product's structure, matching the predicted shifts and multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For "this compound," with a molecular formula of C₆H₃Br₂NO₃, HRMS is critical for confirmation. bldpharm.com

The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1, providing a clear signature for a dibrominated compound. nih.gov HRMS can verify the exact mass of the monoisotopic peak, confirming the elemental composition against theoretical calculations.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Isotopologue | Theoretical Monoisotopic Mass (Da) |

| C₆H₃Br₂NO₃ | C₆H₃⁷⁹Br₂NO₃ | 294.85268 |

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for polar molecules. nih.gov It is well-suited for analyzing "this compound" due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups.

In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. Given its acidic nature, "this compound" is expected to ionize efficiently in negative ion mode, primarily forming the deprotonated molecule [M-H]⁻. nih.gov The high sensitivity of ESI allows for the analysis of very small amounts of sample and its coupling with liquid chromatography (LC-ESI-MS) enables the analysis of complex mixtures. nih.gov

Chromatographic Analysis for Purity and Mixture Separation

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the quantitative analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound, offering high resolution and quantitative accuracy. While specific, validated methods for this exact compound are not extensively published in peer-reviewed literature, suitable methods can be derived from the analysis of closely related structures, such as its precursors and other picolinic acid derivatives. rsc.orgsielc.com

The separation is typically achieved using reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. For acidic aromatic compounds like this compound, a C18 or a phenyl-based column is often effective. The mobile phase commonly consists of a mixture of an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure the analyte is in a single ionic form, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is frequently employed to achieve optimal separation of the main compound from any impurities.

Detection is most commonly performed using a UV-Vis detector, as the pyridine ring and associated chromophores in this compound exhibit strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For instance, in the analysis of a related compound, 2-methoxybenzoic acid, a UV detector was set to 300 nm. nih.gov The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram.

Below is an interactive table outlining a typical HPLC method for the purity assessment of this compound, based on methodologies for related compounds.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Reverse-Phase C18 or Phenyl Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides effective separation for aromatic and moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile or Methanol | Acidified aqueous phase suppresses the ionization of the carboxylic acid, leading to better peak shape. The organic modifier elutes the compound from the column. |

| Elution Mode | Gradient (e.g., Start with 95% A, ramp to 95% B over 20 minutes) | Ensures elution of both polar and non-polar impurities, providing a comprehensive purity profile. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 300 nm) | The aromatic nature of the compound allows for sensitive detection. The optimal wavelength would be determined by a UV scan. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC to avoid column overloading. |

Other Spectroscopic Methods in Related Chemical Systems (e.g., Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy)

While advanced techniques like NMR and mass spectrometry provide detailed structural information, traditional spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable, complementary data for the characterization of this compound and related chemical systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features. For instance, the O-H stretch of the carboxylic acid would appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would result in a strong absorption band around 1700 cm⁻¹. The phenolic O-H stretch would likely be observed around 3600-3200 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1600-1400 cm⁻¹ region. Finally, the C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) characteristic of a substituted pyridine ring. The exact position of these maxima is influenced by the nature and position of the substituents. The hydroxyl and carboxyl groups, as well as the bromine atoms, would act as auxochromes, shifting the absorption bands of the parent picolinic acid chromophore. For comparison, 3-hydroxypicolinic acid has a reported λ_max at 304 nm. caymanchem.com The presence of two bromine atoms on the pyridine ring in this compound would likely lead to a bathochromic (red) shift in the absorption maxima compared to the non-brominated analogue.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and data from related compounds.

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Region/Value | Reference/Notes |

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| O-H Stretch (Phenolic) | 3600-3200 cm⁻¹ | Position can vary based on intra- and intermolecular hydrogen bonding. | |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | A strong, sharp absorption band. | |

| C=C and C=N Stretches (Aromatic Ring) | 1600-1400 cm⁻¹ | A series of bands indicating the pyridine ring structure. | |

| C-Br Stretch | < 800 cm⁻¹ | Located in the fingerprint region of the spectrum. | |

| UV-Visible (UV-Vis) | π → π* Transitions | > 304 nm | Expected to be at a longer wavelength than 3-hydroxypicolinic acid (λ_max = 304 nm) due to the presence of two bromine atoms. caymanchem.com |

Theoretical and Computational Chemistry of 4,6 Dibromo 3 Hydroxypicolinic Acid and Analogs

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For 4,6-Dibromo-3-hydroxypicolinic acid, the arrangement of electrons and the nature of its molecular orbitals dictate its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations are invaluable in elucidating these features. nih.gov

The introduction of two bromine atoms to the 3-hydroxypicolinic acid scaffold is expected to significantly perturb its electronic structure. Bromine, being an electronegative atom, will exert an electron-withdrawing inductive effect (-I) on the pyridine (B92270) ring. However, it also possesses lone pairs of electrons in its p-orbitals, which can participate in resonance, leading to a +M (mesomeric) effect. The interplay of these effects influences the electron density distribution across the molecule.

A key aspect of molecular orbital analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wuxibiology.comschrodinger.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is anticipated to be a π-orbital with significant contributions from the pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be a π*-antibonding orbital. masterorganicchemistry.com The electron-withdrawing bromine atoms are expected to lower the energy of both the HOMO and the LUMO. The precise impact on the HOMO-LUMO gap would require specific calculations, but a general trend of increased electrophilicity of the aromatic ring can be predicted.

| Property | 3-Hydroxypicolinic Acid (Analog) | This compound (Predicted) | Rationale |

| HOMO Energy | Higher | Lower | Electron-withdrawing effect of bromine atoms stabilizes the HOMO. |

| LUMO Energy | Higher | Lower | Electron-withdrawing effect of bromine atoms stabilizes the LUMO. |

| HOMO-LUMO Gap | Larger | Potentially Smaller | The net effect on the gap depends on the relative stabilization of HOMO and LUMO. A smaller gap would suggest increased reactivity. |

| Electron Density on Ring | Higher | Lower | The strong -I effect of bromine atoms withdraws electron density from the pyridine ring. |

This table presents predicted trends based on general chemical principles and requires confirmation through specific computational studies on this compound.

Conformational Analysis and Tautomerism Studies (Drawing Parallels with 3- and 6-Hydroxypicolinic Acids)

The presence of both a hydroxyl group and a carboxylic acid group on the pyridine ring introduces the possibility of various conformations and tautomeric forms for this compound. Computational studies are essential to determine the relative stabilities of these different forms.

Conformational Analysis: The primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the C2-C(OOH) single bond can lead to different conformers. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring, or between the hydroxyl proton and the carboxylic acid oxygen, can significantly stabilize certain conformations. The bulky bromine atoms at positions 4 and 6 may introduce steric hindrance that influences the preferred conformation of the carboxylic acid group.

Tautomerism: Hydroxypyridines are known to exhibit keto-enol tautomerism. For this compound, several tautomeric forms are possible, including the enol form (3-hydroxy) and various keto forms where the proton from the hydroxyl group has migrated to the ring nitrogen or the carbonyl oxygen of the carboxylic acid.

Drawing parallels with computational studies on 3-hydroxypicolinic acid and 6-hydroxypicolinic acid is instructive. researchgate.netnih.gov For 3-hydroxypicolinic acid, the enol form is generally found to be the most stable tautomer in the gas phase and in non-polar solvents. rsc.org However, the relative stability of tautomers can be highly dependent on the solvent environment, as polar solvents can stabilize zwitterionic or keto forms. For 6-hydroxypicolinic acid, theoretical studies have shown that keto forms can be energetically competitive with the enol form. researchgate.net

For this compound, the electron-withdrawing nature of the bromine atoms could influence the acidity of the hydroxyl and carboxylic acid protons, thereby affecting the equilibrium between different tautomers. It is plausible that the increased acidity of the hydroxyl group could favor the formation of zwitterionic species in polar environments.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations can provide valuable data on its geometry, vibrational frequencies, and thermochemical properties.

Ground State Properties: DFT calculations can be employed to optimize the molecular geometry of the most stable conformer and its various tautomers. This allows for the prediction of bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes.

Reaction Mechanisms: DFT is a powerful tool for elucidating reaction mechanisms. For instance, in the context of the Hammick reaction, which involves the decarboxylation of α-picolinic acids, DFT calculations can be used to map the potential energy surface of the reaction. wikipedia.org This would involve locating the transition state for the decarboxylation of this compound and calculating the activation energy. The presence of bromine atoms would likely influence the stability of the reaction intermediates and the height of the activation barrier.

Ab Initio Methods for Excited State Dynamics and Photo-switching Properties (with reference to 3-hydroxypicolinic acid)

High-level ab initio methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, are essential for studying the excited states of molecules. nih.gov These methods are particularly relevant for understanding the photophysical and photochemical properties of this compound.

A significant area of research for the analog, 3-hydroxypicolinic acid, is its potential as a molecular photoswitch. nih.gov This property is based on an excited-state intramolecular proton transfer (ESIPT) process. Upon absorption of UV light, 3-hydroxypicolinic acid can undergo a rapid transfer of a proton from the hydroxyl group to the pyridine nitrogen, leading to the formation of a transient tautomer with different electronic and structural properties. aip.org This process is often reversible, allowing the molecule to switch between two states.

For this compound, it is conceivable that a similar photo-switching mechanism could exist. Ab initio calculations could be used to investigate the potential energy surfaces of the ground and excited states to determine if a barrierless pathway for ESIPT exists. The bromine atoms could influence the photo-switching properties in several ways:

Electronic effects: The electron-withdrawing nature of bromine could alter the energies of the excited states involved in the ESIPT process, potentially shifting the absorption wavelength required for photo-switching.

Steric effects: The bulky bromine atoms might hinder or facilitate the necessary conformational changes for efficient proton transfer.

A computational study on the excited states of 4(3H)-pyrimidinone, a structurally related system, demonstrated the role of a repulsive πσ* state in driving intramolecular phototautomerism. nih.gov Similar mechanisms could be at play in this compound.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.orgethz.chethz.ch For this compound, these methods can be used to forecast its behavior in various chemical transformations.

Reactivity: The reactivity of the pyridine ring towards electrophilic or nucleophilic attack can be assessed by calculating molecular descriptors such as the Fukui functions or the electrostatic potential mapped onto the electron density surface. The electron-withdrawing bromine atoms are expected to deactivate the ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. The Hammett approach, which correlates reaction rates with substituent constants, can also provide a qualitative prediction of reactivity. nih.gov

Selectivity: In cases where multiple reaction sites are available, computational methods can predict the regioselectivity of a reaction. For example, in a nucleophilic aromatic substitution reaction, calculations can determine the activation energies for the attack of a nucleophile at different positions on the pyridine ring. The position with the lowest activation energy would be the predicted site of reaction. This approach has been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.org For this compound, predicting which of the two bromine atoms would be more susceptible to substitution in a nucleophilic attack would be a valuable application of computational chemistry.

Coordination Chemistry and Ligand Properties of Picolinic Acid Scaffolds

Chelation Capabilities of Picolinic Acid Derivatives

Picolinic acid and its derivatives are well-established as effective bidentate chelating agents. sjctni.edu The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the deprotonated carboxylate group, which together form a stable five-membered chelate ring with a metal ion. The stability of these complexes is a key feature, making them relevant in various applications, from catalysis to biomedical sciences.

The chelation capability is significantly influenced by the nature of the substituents on the pyridine ring. In the case of 3-hydroxypicolinic acid, the hydroxyl group can participate in intramolecular hydrogen bonding and can also be deprotonated to act as an additional coordination site, potentially leading to different binding modes or the formation of polynuclear complexes. nih.gov The presence of electron-withdrawing or electron-donating groups on the ring alters the electron density at the pyridine nitrogen, thereby modulating the Lewis basicity of the ligand and the stability of the metal-ligand bond. For 4,6-Dibromo-3-hydroxypicolinic acid, the two bromine atoms are expected to exert a strong electron-withdrawing effect, which would decrease the basicity of the pyridine nitrogen. This, in turn, could influence the stability constants of its metal complexes compared to the unsubstituted 3-hydroxypicolinic acid.

The general chelation behavior of picolinic acid derivatives can be summarized as follows:

| Derivative | Key Chelation Features | References |

|---|---|---|

| Picolinic Acid | Bidentate N,O-chelation forming a 5-membered ring. | sjctni.eduorientjchem.org |

| 3-Hydroxypicolinic Acid | Bidentate N,O-chelation with potential for intramolecular hydrogen bonding from the 3-hydroxy group. Can act as a bridge between metal centers. | nih.govmedchemexpress.com |

| This compound | Expected bidentate N,O-chelation. The electron-withdrawing bromo groups are anticipated to influence the electronic properties of the donor atoms. | - |

Formation of Metal Complexes with Hydroxypicolinic Acids (e.g., Rhenium, Cobalt, Manganese)

The formation of stable complexes between hydroxypicolinic acids and transition metals is well-documented. The specific geometry and stoichiometry of the resulting complexes depend on the metal ion, the reaction conditions, and the nature of the ligand.

Rhenium: Rhenium complexes with picolinic acid derivatives are of interest due to their potential applications in radiopharmaceuticals and catalysis. Studies on rhenium(III) complexes with the parent picolinic acid have shown the formation of mononuclear, octahedral complexes of the type [ReX2(pic)(PPh3)2] (where X is a halide and PPh3 is triphenylphosphine). researchgate.net In these complexes, the picolinate (B1231196) ligand acts as a bidentate chelator. It is anticipated that this compound would form analogous complexes with rhenium, with the bromo- and hydroxy-substituents influencing the electronic properties and reactivity of the metal center.

Manganese: Picolinic acid and its derivatives have been employed as ligands in manganese-catalyzed oxidation reactions. nih.govorganic-chemistry.orgacs.orgrsc.org The in-situ formation of a manganese-picolinate complex is often a key step in the catalytic cycle. For example, a catalyst system based on Mn(II), picolinic acid, and a co-oxidant has been shown to be effective for the epoxidation of olefins. organic-chemistry.orgacs.org The catalytic activity is attributed to the formation of high-valent manganese-oxo species, and the picolinate ligand plays a crucial role in stabilizing these intermediates. It is plausible that this compound could also be used to generate catalytically active manganese complexes, with the electronic modifications from the bromine and hydroxyl groups potentially tuning the reactivity of the catalyst.

Structural and Electronic Characterization of Metal-Ligand Adducts (e.g., X-ray Diffraction, Spectroscopic Studies)

The detailed characterization of metal-picolinate complexes provides valuable insights into their bonding and electronic structure.

X-ray Diffraction: Single-crystal X-ray diffraction has been instrumental in elucidating the precise coordination geometries of metal complexes with picolinic acid derivatives. For example, the crystal structures of cobalt(II) complexes with 3-hydroxypicolinic acid have confirmed their octahedral geometry and have provided detailed information on bond lengths and angles. nih.govresearchgate.net Similarly, the structures of rhenium(III) picolinate complexes have been determined, showing a distorted octahedral environment around the rhenium center. researchgate.net While no specific crystal structure data for a complex of this compound is available in the searched literature, the data from related structures provides a strong foundation for predicting its coordination behavior.

Spectroscopic Studies:

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for characterizing metal-picolinate complexes. The coordination of the picolinate ligand to a metal ion leads to characteristic shifts in the vibrational frequencies of the carboxylate and pyridine ring modes. For instance, in cobalt(II) complexes of 3-hydroxypicolinic acid, the C=O stretching frequency of the carboxylic acid group is shifted upon coordination. orientjchem.orgnih.gov The IR and Raman spectra of complexes with this compound would be expected to show additional bands corresponding to the C-Br stretching vibrations, and the positions of the other ligand bands would be influenced by the electronic effects of the bromine substituents.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of diamagnetic metal complexes in solution. 1H and 13C NMR studies of picolinic acid complexes can confirm the coordination of the ligand and provide details about the symmetry of the complex. orientjchem.orgresearchgate.net For paramagnetic complexes, such as some Co(II) species, the NMR signals can be significantly shifted and broadened, but can still provide valuable structural information. nih.gov

The following table summarizes key spectroscopic data for some relevant picolinic acid metal complexes.

| Complex | Spectroscopic Technique | Key Findings | References |

|---|---|---|---|

| [Co(3-OHpic)2(py)2] | IR, Raman | Shows characteristic shifts in carboxylate and pyridine ring vibrations upon coordination. Evidence of intramolecular H-bonding. | nih.gov |

| [ReCl2(pic)(PPh3)2] | IR, NMR | Confirms bidentate coordination of the picolinate ligand. | researchgate.net |

| Zn(II) perchlorate (B79767) complex with picolinic acid | 1H-NMR | Shift in aromatic proton signals and disappearance of the carboxylic acid proton signal upon coordination. | orientjchem.org |

Ligand Design Principles for Tunable Coordination Properties

The picolinic acid scaffold serves as an excellent platform for the rational design of ligands with tailored coordination properties. By systematically modifying the substituents on the pyridine ring, it is possible to fine-tune the steric and electronic characteristics of the ligand, which in turn dictates the properties of the resulting metal complexes. rsc.org

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups has a profound impact on the Lewis basicity of the donor atoms. For this compound, the two electron-withdrawing bromine atoms will decrease the electron density on the pyridine ring, making the nitrogen atom a weaker donor compared to unsubstituted picolinic acid. This can affect the stability of the metal complexes and can also influence the redox potential of the metal center. The hydroxyl group, depending on its protonation state, can act as either an electron-donating or electron-withdrawing group.

By strategically combining these electronic and steric effects, it is possible to design picolinic acid-based ligands that form metal complexes with desired properties, such as high stability for biomedical applications or specific geometries and electronic structures for catalytic applications.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Scalable Synthetic Methodologies

The advancement of 4,6-Dibromo-3-hydroxypicolinic acid from a laboratory curiosity to a widely utilized chemical intermediate hinges on the development of efficient, environmentally benign, and scalable synthetic routes. While a one-step synthesis of a related ester via a bromination-rearrangement reaction has been patented, future research should focus on refining and greening this process. google.com

Key areas for investigation include:

Green Brominating Agents: Traditional bromination methods can involve hazardous reagents. Research into alternative, safer bromine sources, such as ammonium (B1175870) bromide combined with an oxidant like Oxone®, could offer a milder and more environmentally friendly approach. semanticscholar.org The use of such reagents could reduce the formation of hazardous byproducts and simplify purification procedures.

Catalytic Systems: The exploration of heterogeneous catalysts could significantly improve the sustainability of the synthesis. researchgate.net Catalysts like Fe2O3/zeolite systems, which can be easily recovered and recycled, are attractive alternatives to homogeneous catalysts that can be difficult to separate from the reaction mixture. researchgate.net

Flow Chemistry: Continuous-flow microreactor technology presents a promising avenue for scaling up the synthesis safely and efficiently. researchgate.net This technology allows for precise control over reaction parameters such as temperature and pressure, can handle hazardous intermediates more safely, and often leads to higher yields and purity compared to batch processes. researchgate.net

Solvent Selection: A critical aspect of green chemistry is the reduction or replacement of hazardous organic solvents. Future studies should investigate the use of greener solvents, such as bio-derived solvents or even water, to minimize the environmental impact of the synthesis.

| Strategy | Objective | Potential Methodology | Anticipated Benefit |

|---|---|---|---|

| Greener Reagents | Reduce use of hazardous bromine sources. | Employing systems like ammonium bromide/Oxone®. semanticscholar.org | Improved safety profile and milder reaction conditions. |

| Heterogeneous Catalysis | Facilitate catalyst recovery and reuse. | Development of solid-supported catalysts (e.g., zeolites). researchgate.net | Reduced waste and lower processing costs. |

| Continuous Flow Synthesis | Enhance safety, control, and scalability. | Implementation of microreactor systems. researchgate.net | Higher yields, improved purity, and safer handling of reactive intermediates. |

| Alternative Solvents | Minimize environmental impact of solvents. | Screening of bio-based solvents or aqueous systems. | Reduced volatile organic compound (VOC) emissions and waste. |

Exploration of Novel Chemical Transformations and Derivatizations for Advanced Materials

The rich functionality of this compound provides a versatile platform for creating a diverse library of new molecules. The bromine atoms are particularly valuable as synthetic handles for modern cross-coupling reactions, enabling the construction of complex molecular architectures.

Future research should systematically explore:

Cross-Coupling Reactions: The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. umsl.edu These reactions would allow for the introduction of a wide range of substituents (alkyl, aryl, alkynyl groups), fundamentally altering the electronic and steric properties of the molecule.

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized through etherification or esterification. This could be used to attach other functional units, tune solubility, or serve as a protecting group during other transformations.

Carboxylic Acid Modification: The carboxylic acid moiety can be converted into esters, amides, or other functional groups. researchgate.netnih.gov Amide coupling, in particular, opens the door to creating peptide-like structures or linking the molecule to polymers and surfaces.

Coordination Chemistry: Picolinic acid and its derivatives are well-known chelating agents for a variety of metal ions. researchgate.netwikipedia.org The derivatives of this compound could be explored as novel ligands for creating metal complexes with interesting catalytic, magnetic, or optical properties, potentially leading to the development of new Metal-Organic Frameworks (MOFs) or molecular devices. researchgate.netnih.gov

Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches

To optimize existing synthetic routes and rationally design new transformations, a deep understanding of the underlying reaction mechanisms is essential. A synergistic approach that combines experimental investigation with high-level computational modeling will be crucial for elucidating the complex reaction pathways involving this compound.

Key research directions include:

Computational Modeling: Techniques such as Density Functional Theory (DFT) can be employed to map the potential energy surfaces of reactions. researchgate.net This allows for the calculation of activation energies, the identification of transition states, and the prediction of reaction outcomes. For instance, modeling the patented bromination-rearrangement synthesis could provide invaluable insight into this complex transformation. google.com

Kinetic Studies: Experimental kinetic analysis can determine reaction rates and orders, providing empirical data to validate and refine computational models.

Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.

Isotopic Labeling: Isotope-labeling experiments can trace the fate of specific atoms throughout a reaction, offering definitive proof of bond-forming and bond-breaking events.

By combining these approaches, researchers can gain a comprehensive picture of the factors that control reactivity and selectivity, enabling more efficient and predictable synthetic strategies.

| Approach | Specific Technique | Information Gained |

|---|---|---|

| Computational | Density Functional Theory (DFT). researchgate.net | Transition state structures, reaction energy profiles, electronic properties. |

| Experimental | Kinetic Analysis | Reaction rates, order of reaction, activation parameters. |

| Spectroscopic Monitoring (NMR, IR) | Identification of reaction intermediates and byproducts. | |

| Combined | Isotopic Labeling Studies | Confirmation of bond formation and cleavage pathways. |

Interdisciplinary Research Opportunities for Expanding Chemical Utility

The true potential of this compound and its derivatives will be realized through collaborations that bridge chemistry with other scientific disciplines. The structural motifs present in the molecule suggest numerous avenues for interdisciplinary exploration.

Medicinal Chemistry and Chemical Biology: The picolinic acid scaffold is a "privileged structure" found in numerous biologically active compounds and FDA-approved drugs. nih.govdovepress.com The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. Collaboration with biologists and pharmacologists could lead to the development of new enzyme inhibitors, receptor antagonists, or antimicrobial agents. nih.gov

Materials Science: As mentioned, the chelating properties of the picolinic acid core are well-established. researchgate.net Interdisciplinary research with materials scientists could focus on incorporating this molecule into advanced materials such as sensors, catalysts, or porous frameworks for gas storage and separation.

Environmental Science: Brominated aromatic compounds are a significant class of environmental pollutants. mdpi.comnih.gov Research in collaboration with environmental scientists could investigate the biodegradability of this compound and its derivatives, potentially leading to new bioremediation strategies or the design of more environmentally benign functional molecules. mdpi.com

Agrochemicals: Halogenated pyridine (B92270) derivatives are widely used in the agricultural industry as herbicides and pesticides. Partnering with agricultural scientists to screen derivatives of this compound for biological activity could uncover new candidates for crop protection.

By fostering these interdisciplinary collaborations, the chemical utility of this compound can be expanded far beyond its initial conception, driving innovation across a wide spectrum of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 4,6-Dibromo-3-hydroxypicolinic acid, and how are intermediates characterized?

The synthesis typically begins with furfural as a precursor, proceeding through sequential steps:

- Cyano-amination : Introduces nitrile and amine groups to form a picolinonitrile intermediate.

- Bromination-rearrangement : Selective bromination at the 4- and 6-positions of the pyridine ring, yielding 4,6-dibromo-3-hydroxypicolinonitrile .

- Nitrile hydrolysis : Acidic or basic hydrolysis converts the nitrile group to a carboxylic acid, producing the final compound. Key intermediates (e.g., 4,6-dibromo-3-hydroxypicolinonitrile) are characterized via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl group resonance at δ 10-12 ppm).

- IR spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns due to bromine atoms. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

The compound may act as a ligand or substrate in decarboxylative cross-coupling. For example:

- Reaction setup : Combine with aryl bromides in the presence of a Pd(II) catalyst (e.g., PdCl₂ adducts with phosphine ligands).

- Key conditions : Use polar aprotic solvents (DMF, DMSO) at 80-120°C under inert atmosphere.

- Mechanistic insight : Bromine substituents stabilize transition states via electron-withdrawing effects, enhancing reactivity . Note: Monitor reaction progress using TLC or HPLC to optimize yield and selectivity.

Q. How can researchers address contradictions in reported bromination efficiencies during synthesis?

Discrepancies in bromination yields often arise from:

- Temperature control : Higher temperatures (>60°C) may lead to over-bromination or decomposition.

- Catalyst choice : Lewis acids (e.g., FeBr₃) vs. electrophilic bromine sources (NBS). Resolution strategy :

- Compare reaction conditions (solvent, stoichiometry) across studies.

- Use GC-MS or ¹H NMR to quantify unreacted starting material and byproducts .

- Apply Design of Experiments (DoE) to isolate critical variables (e.g., time, catalyst loading).

Q. What experimental design frameworks are suitable for optimizing derivative synthesis?

Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks:

- PICO example :

- Population: this compound derivatives.

- Intervention: Varying alkoxy substituents.

- Comparison: Reactivity vs. non-brominated analogs.

- Outcome: Bioactivity or catalytic efficiency .

- FINER criteria : Ensure scalability of synthetic routes and alignment with green chemistry principles.

Critical Considerations for Researchers

- Stability : Store the compound under inert atmosphere (N₂/Ar) at -20°C to prevent debromination or hydroxyl group oxidation.

- Computational modeling : Use DFT calculations to predict reactivity and optimize substituent effects.

- Ethical alignment : Adhere to safety protocols for handling brominated compounds (toxicity, environmental impact).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.